Molecular Weight and Lipophilicity Differentiation: 2-Cyano-3-phenyl-6-(trifluoromethyl)pyridine Versus Non-Fluorinated Analog
The introduction of a trifluoromethyl group at the 6-position of the pyridine ring in 2-cyano-3-phenyl-6-(trifluoromethyl)pyridine results in a molecular weight increase of 67.99 g/mol relative to the non-fluorinated analog 2-cyano-3-phenylpyridine (CAS 39065-43-5), which has a molecular weight of 180.21 g/mol . Trifluoromethyl substitution on pyridine scaffolds is established in the literature to increase lipophilicity (logP) and alter electron density distribution across the heterocyclic ring [1].
| Evidence Dimension | Molecular weight and associated lipophilicity shift |
|---|---|
| Target Compound Data | Molecular weight: 248.20 g/mol; contains trifluoromethyl group at 6-position |
| Comparator Or Baseline | 2-cyano-3-phenylpyridine (CAS 39065-43-5): Molecular weight: 180.21 g/mol; no trifluoromethyl group |
| Quantified Difference | Molecular weight increase of 67.99 g/mol (approximately 38% increase) |
| Conditions | Calculated from molecular formulas C₁₃H₇F₃N₂ (target) versus C₁₂H₈N₂ (comparator) |
Why This Matters
The increased molecular weight and lipophilicity conferred by the trifluoromethyl group directly impact compound partitioning, membrane permeability, and metabolic stability in biological systems, making this compound a distinct chemical entity for SAR exploration rather than an interchangeable analog.
- [1] PubChem. Substituted pyridine methyl esters of tetramethyl cyclopropane carboxylic acids and their use as insecticides. View Source
